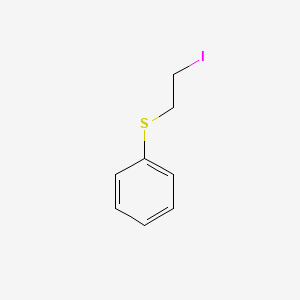

2-Iodoethylphenyl sulfide

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C8H9IS |

|---|---|

Poids moléculaire |

264.13 g/mol |

Nom IUPAC |

2-iodoethylsulfanylbenzene |

InChI |

InChI=1S/C8H9IS/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7H2 |

Clé InChI |

GJVWUTAELDXPOD-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)SCCI |

Origine du produit |

United States |

Synthetic Methodologies for 2 Iodoethylphenyl Sulfide and Its Precursors

Direct Synthesis Approaches to 2-Iodoethylphenyl Sulfide (B99878)

Direct approaches aim to construct the 2-Iodoethylphenyl sulfide molecule in a single key bond-forming step, typically involving the formation of the carbon-sulfur bond with the iodoethyl moiety already in place or formed in situ.

Nucleophilic Substitution of Vicinal Dihaloethanes or Haloethanol Derivatives with Thiophenol and its Salts

A foundational method for the synthesis of thioethers is the nucleophilic substitution (S_N2) reaction between a thiol or its corresponding thiolate and an alkyl halide. Thiophenol, or its more nucleophilic conjugate base sodium thiophenoxide, can be reacted with suitable two-carbon electrophiles to generate the phenyl sulfide scaffold.

The reaction with a vicinal dihaloethane, such as 1,2-diiodoethane, would involve the displacement of one iodide atom by the thiophenoxide nucleophile. This approach must be carefully controlled to favor monosubstitution, as a second substitution reaction leading to a bis-sulfide byproduct is possible.

Alternatively, using a haloethanol derivative like 2-iodoethanol allows for the direct formation of 2-(phenylthio)ethanol. The subsequent conversion of the hydroxyl group to an iodide, as discussed in section 2.2.2, is then required. While direct substitution on a substrate like 2-iodoethanol is a standard S_N2 reaction, the use of vicinal dihaloethanes provides a more direct, albeit potentially less selective, route to the target halo-thioether.

Table 1: Plausible Nucleophilic Substitution Reactions

| Starting Material | Nucleophile | Solvent | Product |

|---|---|---|---|

| 1,2-Diiodoethane | Sodium thiophenoxide | Ethanol | This compound |

| 1-Bromo-2-iodoethane | Sodium thiophenoxide | Dimethylformamide (DMF) | This compound |

Regioselective Iodothiolation of Styrene (B11656) Derivatives or Related Olefins

The addition of both an iodine atom and a phenylthio group across a double bond, known as iodothiolation or iodosulfenylation, presents a powerful and atom-economical route to this compound. This reaction typically proceeds via an electrophilic addition mechanism.

In this process, an electrophilic iodine source (e.g., molecular iodine, I₂) reacts with the styrene double bond to form a cyclic iodonium ion intermediate. This intermediate is then opened by the nucleophilic attack of thiophenol. According to Markovnikov's rule, the nucleophile (thiophenol) will attack the more substituted carbon—the benzylic position—which can better stabilize the partial positive charge. This regioselectivity leads directly to the formation of this compound. The reaction conditions must be optimized to prevent polymerization of the styrene and other side reactions.

Indirect Synthesis Strategies via Functional Group Interconversions

Indirect strategies involve the synthesis of a precursor molecule, such as a chloro- or bromo-analog, followed by a subsequent chemical transformation to introduce the iodide atom.

Halogen Exchange Reactions on 2-Bromoethylphenyl Sulfide or 2-Chloroethylphenyl Sulfide

The most common and efficient indirect route to this compound is through a halogen exchange reaction, specifically the Finkelstein reaction. byjus.comiitk.ac.inwikipedia.org This S_N2 reaction involves treating an alkyl chloride or bromide with an excess of an alkali metal iodide, typically sodium iodide (NaI), in a suitable solvent. wikipedia.orgorganic-chemistry.org

The precursor, 2-Chloroethylphenyl sulfide, is commercially available and can be synthesized from the reaction of thiophenol with 1,2-dichloroethane. sigmaaldrich.com By dissolving this precursor in acetone (B3395972), a solvent in which sodium iodide is soluble but the resulting sodium chloride or sodium bromide is not, the equilibrium of the reaction is driven toward the formation of the desired this compound. wikipedia.org The precipitation of the inorganic salt byproduct from the reaction mixture is the key driving force for this highly effective transformation. byjus.comwikipedia.org

This method is favored for its mild conditions, high yields, and operational simplicity, making it a premier choice for the synthesis of alkyl iodides from other alkyl halides.

Functionalization of Pre-existing Phenyl Sulfide Scaffolds

Another versatile indirect strategy begins with a readily available phenyl sulfide derivative that already contains the desired two-carbon chain, such as 2-(phenylthio)ethanol. This precursor can be synthesized from the ring-opening of ethylene oxide with thiophenol or via the substitution reaction mentioned in section 2.1.1.

The conversion of the terminal hydroxyl group into an iodide can be achieved in a two-step sequence. First, the alcohol is converted into a better leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. This intermediate sulfonate ester is then subjected to an S_N2 reaction with sodium iodide, similar to the Finkelstein reaction, to displace the tosylate or mesylate group and yield the final product, this compound.

Table 2: Two-Step Functionalization of 2-(Phenylthio)ethanol

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 2-(Phenylthio)ethanol | p-Toluenesulfonyl chloride, Pyridine | 2-(Phenylthio)ethyl tosylate |

Sustainable and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry provide a framework for evaluating and improving the environmental footprint of chemical syntheses. The production of this compound can be made more sustainable by considering factors such as atom economy, solvent and reagent choice, and energy consumption. nih.gov

Atom Economy and Waste Reduction: Traditional substitution reactions for thioether synthesis often generate stoichiometric amounts of salt waste. Metal-catalyzed cross-coupling reactions are superior in that the catalyst is used in small amounts. However, the ideal reaction from a green perspective would be an addition reaction, which has 100% atom economy. While not directly applicable to the target molecule, this principle favors catalyst-based approaches that minimize byproduct formation.

Safer Reagents and Solvents: A significant drawback of many thioether syntheses is the use of volatile and malodorous thiols. Green chemistry encourages the use of alternative sulfur sources like elemental sulfur (S₈), thiourea, or disulfides, which are less hazardous. nih.govyoutube.com Furthermore, replacing hazardous solvents like DMF with greener alternatives such as water, ethanol, or polyethylene glycol (PEG), or conducting reactions under solvent-free conditions, significantly improves the sustainability of the process. nih.gov

Energy Efficiency and Catalysis: The use of catalysts—be they metal-based, organic, or biological—is a core principle of green chemistry as it lowers the activation energy of reactions, often allowing for milder conditions and reducing energy consumption. Photocatalytic and biocatalytic methods, which can often be performed at room temperature, are particularly advantageous. researchgate.net The development of heterogeneous catalysts, such as copper ferrite (CuFe₂O₄) magnetic nanoparticles, further enhances sustainability by allowing for easy separation and reuse of the catalyst, minimizing metal waste. nih.gov

| Synthetic Approach | Green Chemistry Principle | Advantages | Disadvantages |

|---|---|---|---|

| Metal-Catalyzed Coupling | Catalysis, Atom Economy | High efficiency, low catalyst loading, reduces stoichiometric waste. | Use of toxic and expensive heavy metals (e.g., Pd), often requires organic solvents and heat. |

| Organocatalysis (Photochemical) | Energy Efficiency, Safer Reagents | Metal-free, operates at room temperature, can use alternative sulfur sources. researchgate.net | Requires specialized photoreactors, catalyst stability can be an issue. |

| Biocatalysis | Renewable Feedstocks, High Selectivity | Operates in water under mild conditions, highly selective, uses renewable enzymes. | Currently lacks a known enzyme for this specific transformation, limited substrate scope. nih.gov |

| Solvent-Free Synthesis | Pollution Prevention | Eliminates solvent waste, simplifies purification. | May require higher temperatures, not suitable for all reaction types. |

Chemical Reactivity and Mechanistic Investigations of 2 Iodoethylphenyl Sulfide

Nucleophilic Substitution Reactions at the Iodinated Carbon Center

The carbon atom bonded to the iodine in 2-Iodoethylphenyl sulfide (B99878) is electrophilic and serves as a primary site for nucleophilic attack. This reactivity is the basis for a variety of bond-forming reactions, including intramolecular cyclizations and intermolecular cross-couplings.

Intramolecular Cyclization Pathways: Formation of Sulfur-Containing Heterocycles (e.g., Thiiranium Ions and Subsequent Transformations)

A key feature of the reactivity of 2-Iodoethylphenyl sulfide and similar β-haloethyl sulfides is their propensity to undergo intramolecular cyclization. The neighboring sulfur atom can act as an internal nucleophile, displacing the iodide to form a cyclic sulfonium (B1226848) ion known as a thiiranium ion (also referred to as an episulfonium ion). nih.govwikipedia.org This process is a classic example of neighboring group participation.

The formation of the thiiranium ion is a critical intermediate step that can lead to a variety of products. nih.gov The three-membered ring of the thiiranium ion is highly strained and susceptible to ring-opening by external nucleophiles. The attack of a nucleophile occurs in a stereospecific, anti-fashion, leading to 1,2-difunctionalized products. nih.gov The regioselectivity of the ring-opening can be influenced by the substitution pattern of the thiiranium ion and the nature of the nucleophile. researchgate.net

For instance, the reaction of a stable thiiranium ion with competing nucleophiles like chloride and methanol (B129727) results in a mixture of products corresponding to the attack at different positions of the three-membered ring. researchgate.net The formation and subsequent reactions of thiiranium ions have been studied computationally to understand the transition states and factors influencing the reaction pathways. nih.gov

Intermolecular Cross-Coupling Reactions for C-C, C-N, C-O, and C-S Bond Formation

The iodinated carbon of this compound is a suitable electrophile for various intermolecular cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. These reactions are typically catalyzed by transition metals like palladium or copper. rsc.org

C-C Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can be employed to form new carbon-carbon bonds. For example, the reaction of an aryl iodide with an organoboron reagent (Suzuki coupling) in the presence of a palladium catalyst and a base leads to the formation of a biaryl compound. beilstein-journals.org

C-N Bond Formation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds between aryl halides and amines. tcichemicals.com This reaction can be applied to this compound to introduce a variety of nitrogen-containing functionalities. Similarly, copper-catalyzed C-N bond formation has also been developed. nih.gov

C-O Bond Formation: The Ullmann condensation, a copper-catalyzed reaction, can be used to form C-O bonds by coupling an aryl halide with an alcohol or phenol. kaust.edu.sa This provides a route to synthesize aryl ethers from this compound.

C-S Bond Formation: Transition metal-catalyzed cross-coupling reactions are also effective for the formation of C-S bonds. rsc.orgnih.govias.ac.in These methods often involve the reaction of an aryl halide with a thiol or a sulfur surrogate in the presence of a palladium or copper catalyst. rsc.orgorganic-chemistry.org Visible-light-promoted, metal-free C-S cross-coupling reactions have also been developed as a milder alternative. nih.gov

The table below summarizes some examples of cross-coupling reactions.

| Bond Formed | Reaction Type | Catalyst | Nucleophile/Reagent |

| C-C | Suzuki Coupling | Palladium | Arylboronic acid |

| C-N | Buchwald-Hartwig Amination | Palladium | Amine |

| C-O | Ullmann Condensation | Copper | Alcohol/Phenol |

| C-S | Chan-Lam Coupling | Copper | Thiol |

Transformations Involving the Phenyl Sulfide Moiety

The sulfur atom in the phenyl sulfide group of this compound is a site of reactivity, allowing for controlled oxidation to sulfoxides and sulfones, and the formation of sulfonium salts and ylides.

Controlled Oxidation Pathways to Sulfoxides and Sulfones

The sulfur atom in this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone. The extent of oxidation can be controlled by the choice of the oxidizing agent and the reaction conditions. acsgcipr.org

Oxidation to Sulfoxides: A variety of reagents can be used for the selective oxidation of sulfides to sulfoxides. Hydrogen peroxide in the presence of a catalyst or in a specific solvent system is a common and environmentally friendly option. nih.govnih.gov Other oxidizing agents include Oxone. researchgate.net Careful control of stoichiometry and reaction temperature is crucial to prevent over-oxidation to the sulfone. acsgcipr.org

Oxidation to Sulfones: Stronger oxidizing agents or harsher reaction conditions will lead to the formation of the sulfone. For example, using an excess of the oxidizing agent or higher temperatures will typically favor sulfone formation. researchgate.net

The table below provides examples of oxidizing agents for sulfide oxidation.

| Product | Oxidizing Agent | Conditions |

| Sulfoxide | Hydrogen Peroxide, Acetic Acid | Room Temperature |

| Sulfoxide | Oxone, KBr | Catalyst-free |

| Sulfone | Excess Hydrogen Peroxide | Higher Temperature |

Formation and Reactivity of Sulfonium Salts and Ylides (e.g., Corey-Chaykovsky Type Reactions)

The sulfur atom of this compound can act as a nucleophile and react with alkyl halides to form sulfonium salts. wikipedia.orgyoutube.com These sulfonium salts are precursors to sulfur ylides, which are valuable reagents in organic synthesis. wikipedia.orgnih.gov

The formation of a sulfonium salt involves the S-alkylation of the sulfide with an alkylating agent, such as an alkyl iodide or triflate. wikipedia.orgmdpi.com

Deprotonation of the carbon atom adjacent to the positively charged sulfur in the sulfonium salt using a strong base generates a sulfur ylide. adichemistry.comorganic-chemistry.org These ylides are nucleophilic and react with a variety of electrophiles. nih.govresearchgate.net

A prominent application of sulfur ylides is the Corey-Chaykovsky reaction , where the ylide reacts with aldehydes, ketones, or imines to form epoxides, cyclopropanes, or aziridines, respectively. adichemistry.comorganic-chemistry.orgwikipedia.orgnrochemistry.comorganicchemistrytutor.com The reaction proceeds through the initial nucleophilic addition of the ylide to the carbonyl or imine, followed by an intramolecular SN2 reaction to form the three-membered ring, with the sulfide acting as a good leaving group. adichemistry.comwikipedia.org The reactivity and stability of the sulfur ylide can be tuned by the substituents on the sulfur atom and the ylidic carbon. mdpi.comadichemistry.com

| Starting Material | Reagent | Product | Reaction Name |

| Ketone/Aldehyde | Sulfur Ylide | Epoxide | Corey-Chaykovsky Reaction |

| Imine | Sulfur Ylide | Aziridine | Corey-Chaykovsky Reaction |

| α,β-Unsaturated Carbonyl | Sulfur Ylide | Cyclopropane | Corey-Chaykovsky Reaction |

Desulfurization and Ring-Opening Reactions of Derived Compounds

The cleavage of the carbon-sulfur bond in derivatives of this compound is a significant area of study, particularly in the context of developing methods for removing sulfur from organic compounds. One approach involves the oxidation of the sulfide to a sulfone, which can then undergo desulfurization. For instance, in model oil systems, aromatic sulfur compounds are oxidized to their corresponding sulfones and subsequently extracted. researchgate.net This oxidative desulfurization process has been shown to be highly effective. researchgate.net

The reactivity of thiiranium ions, which can be formed from this compound derivatives, is central to understanding their ring-opening reactions. These three-membered, cyclic sulfonium ions are highly reactive intermediates that are susceptible to nucleophilic attack. nih.gov The attack of a nucleophile can occur at either the sulfur atom or one of the carbon atoms of the ring. nih.gov Attack at a carbon atom typically proceeds in a stereospecific, anti-fashion, leading to 1,2-sulfenofunctionalized products. nih.gov The regioselectivity of the ring-opening is influenced by the substitution pattern of the thiiranium ion. For example, in reactions of 2-methyl- and 2,2-dimethyl-thiiranes with thiols, a regiospecific ring-opening occurs at the less substituted carbon. rsc.org However, with a phenyl-substituted thiirane, the reaction is no longer regiospecific, yielding a mixture of products from attack at both carbons. rsc.org

The stability and potential for racemization of enantiomerically enriched thiiranium ions are also important considerations. One mechanism for racemization involves the reversible formation of the starting alkene and an achiral sulfenylated nucleophile through attack on the sulfur atom. nih.gov

Elimination Reactions Leading to Olefin Formation

This compound can undergo elimination reactions to form phenyl vinyl sulfide. These reactions involve the removal of a proton and the iodide leaving group from adjacent carbon atoms.

Mechanistic Studies of Dehydroiodination (E1 vs. E2 Pathways)

The dehydroiodination of this compound can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism. The preferred pathway is influenced by several factors, including the strength of the base, the solvent, and the structure of the substrate. libretexts.org

E2 Mechanism: This pathway is favored by the use of a strong base. libretexts.orgmasterorganicchemistry.com The reaction is a one-step process where the base removes a proton concurrently with the departure of the iodide leaving group. libretexts.org

E1 Mechanism: This pathway is favored by the use of a weak base and a good ionizing solvent (polar protic). libretexts.org It involves a two-step process where the leaving group departs first to form a carbocation intermediate, which is then deprotonated by the base. libretexts.orgmasterorganicchemistry.com

For primary alkyl halides like this compound, the E2 mechanism is generally more likely as primary carbocations are relatively unstable. libretexts.org However, under conditions that favor ionization, such as in a highly polar solvent, the E1 pathway may compete. msu.edu The concentration of the base also plays a crucial role; high concentrations of a strong base will favor the E2 pathway. masterorganicchemistry.com

| Factor | Favors E1 | Favors E2 |

| Base | Weak Base | Strong Base |

| Solvent | Good Ionizing (Polar Protic) | - |

| Substrate | Tertiary > Secondary | Primary > Secondary > Tertiary |

| Kinetics | First-order | Second-order |

Table 1: Factors Influencing E1 vs. E2 Elimination Pathways

Stereochemical Aspects of Elimination Products

The stereochemistry of the resulting alkene in an elimination reaction is dependent on the reaction mechanism.

E1 Reactions: E1 eliminations generally lead to the more stable stereoisomer of the alkene product. libretexts.org This is because the carbocation intermediate allows for free rotation around the carbon-carbon single bond, enabling the molecule to adopt the most stable conformation before deprotonation. libretexts.org

E2 Reactions: In contrast, E2 reactions are stereospecific. The stereochemical outcome is dictated by the stereochemistry of the starting material. libretexts.org For the reaction to occur, the proton being removed and the leaving group must be in an anti-periplanar arrangement. libretexts.org This requirement can lead to the formation of a less stable alkene isomer if the conformation required for anti-elimination is not the most stable one. libretexts.org

Radical and Organometallic Reactions Involving this compound

The carbon-iodine bond in this compound is susceptible to both homolytic cleavage and reactions with transition metals.

Homolytic Cleavage of the Carbon-Iodine Bond

The carbon-iodine bond is relatively weak and can be cleaved homolytically upon exposure to heat or light. This process generates a 2-(phenylthio)ethyl radical and an iodine radical. The photodissociation of similar iodo-compounds, such as iodoform, has been studied extensively. Upon photoexcitation, the C-I bond breaks, forming a radical pair. rsc.org These radicals can then either recombine to reform the starting material or react further. rsc.org

Oxidative Addition to Transition Metal Centers

This compound can undergo oxidative addition to a low-valent transition metal center. mugberiagangadharmahavidyalaya.ac.in In this reaction, the metal is oxidized, and the carbon-iodine bond is cleaved, forming two new bonds between the metal and the carbon and iodine atoms, respectively. libretexts.org This process increases the coordination number and the formal oxidation state of the metal by two. libretexts.orglibretexts.org

Rearrangement Reactions and Neighboring Group Participation of this compound

The reactivity of this compound is significantly influenced by the presence of the sulfur atom in a position suitable for intramolecular participation. This leads to characteristic rearrangement reactions, most notably those involving the direct participation of the sulfide functionality.

Neighboring Group Participation by the Sulfide Functionality

The lone pair of electrons on the sulfur atom in this compound plays a crucial role in its reactions, a phenomenon known as neighboring group participation (NGP) or anchimeric assistance. wikipedia.orgmugberiagangadharmahavidyalaya.ac.in This intramolecular catalysis occurs when a suitably positioned internal nucleophile, in this case, the sulfide group, assists in the departure of the leaving group. mugberiagangadharmahavidyalaya.ac.in This participation leads to a significant rate enhancement compared to analogous compounds lacking the participating group.

The mechanism of NGP in this compound involves the formation of a cyclic intermediate. youtube.comlibretexts.org In the initial step, the sulfur atom acts as an internal nucleophile, attacking the carbon atom bearing the iodine and displacing the iodide ion. This results in the formation of a strained, three-membered cyclic sulfonium ion, also known as a thiiranium or episulfonium ion. libretexts.org This initial step is typically the rate-determining step of the reaction sequence. youtube.com

The impact of the sulfide group's participation on the reaction rate is substantial. For instance, the rate of hydrolysis of 2-chloroethyl phenyl sulfide is markedly faster than that of similar primary alkyl chlorides without a neighboring sulfur atom. This acceleration is attributed to the formation of the relatively stable cyclic sulfonium ion intermediate. wikipedia.org

Table 1: Relative Rates of Hydrolysis Illustrating Neighboring Group Participation

| Compound | Relative Rate of Hydrolysis | Reference |

| 1-Chloro-2-phenylethyl sulfide | 600 times faster than 1-chloropropane | wikipedia.org |

| 2-Chloroethyl ethyl ether analog | 1 (baseline) | youtube.com |

| 2-Chloroethyl ethyl sulfide | 10,000 times faster than ether analog | youtube.com |

This table illustrates the significant rate enhancement due to the participation of the neighboring sulfur atom compared to compounds where such participation is absent or less effective.

The formation of the thiiranium ion intermediate is a well-established phenomenon in the solvolysis of β-haloethyl sulfides and is a cornerstone of the reactivity of this compound. semanticscholar.org

Carbon Skeletal Rearrangements

Based on a thorough review of the scientific literature, carbon skeletal rearrangements are not a prominent feature of the chemical reactivity of this compound under typical nucleophilic substitution or elimination conditions. The dominant reaction pathway involving the sulfide functionality is the neighboring group participation leading to the formation of the thiiranium ion intermediate, which is then opened by a nucleophile.

While rearrangements involving the phenyl group, such as the formation of a phenonium ion, are known in other systems, the powerful nucleophilicity of the neighboring sulfur atom in this compound favors the formation of the thiiranium ion. wikipedia.orglibretexts.org This pathway appears to be kinetically and thermodynamically more favorable than any process that would lead to a rearrangement of the ethyl carbon skeleton.

Therefore, the reactivity of this compound is primarily dictated by the participation of the sulfide group, and its reactions typically proceed with the retention of the original carbon framework.

Strategic Applications of 2 Iodoethylphenyl Sulfide in Advanced Organic Synthesis

Role as a Building Block for Carbon-Carbon Bond Formation

The presence of a primary alkyl iodide makes 2-iodoethylphenyl sulfide (B99878) an excellent electrophile for the construction of new carbon-carbon bonds. This reactivity is central to its application in the synthesis of various olefinic structures and in stereoselective transformations.

2-Iodoethylphenyl sulfide can serve as a valuable precursor to phenyl vinyl sulfide, a substituted styrene (B11656) derivative. This transformation is typically achieved through an elimination reaction, where the iodine atom and an adjacent proton are removed to form a double bond. Such reactions are often promoted by a base. The resulting phenyl vinyl sulfide is a useful monomer and an intermediate in various organic syntheses.

The general reaction scheme for the formation of phenyl vinyl sulfide from a 2-haloethylphenyl sulfide is analogous to the well-established synthesis from its bromo counterpart. For instance, the treatment of 1-phenylthio-2-bromoethane with a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) effectively yields phenyl vinyl sulfide westernsydney.edu.au. A similar outcome is expected when this compound is used, potentially with milder reaction conditions due to the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond.

Table 1: Comparison of Precursors for Phenyl Vinyl Sulfide Synthesis

| Precursor | Typical Reagents | Product | Key Feature |

| This compound | Base (e.g., DBU, t-BuOK) | Phenyl vinyl sulfide | High reactivity of C-I bond |

| 2-Bromoethylphenyl sulfide | Base (e.g., DBU) | Phenyl vinyl sulfide | Commonly used precursor westernsydney.edu.au |

| 2-Chloroethylphenyl sulfide | Strong Base | Phenyl vinyl sulfide | Lower reactivity of C-Cl bond |

The resulting vinyl sulfides are important building blocks in their own right, participating in various reactions such as Diels-Alder cycloadditions and as precursors to other functionalized molecules.

While specific examples involving this compound are not extensively documented in publicly available literature, its structure suggests significant potential in stereoselective alkylation and arylation reactions. The development of chiral catalysts and auxiliaries has enabled the enantioselective formation of carbon-carbon bonds from prochiral electrophiles.

In principle, a chiral catalyst could differentiate between the two enantiotopic faces of the electrophilic carbon atom in this compound during a nucleophilic attack. This would lead to the formation of a chiral product with a new stereocenter. Such transformations are crucial in the synthesis of enantiomerically pure compounds, which are of high importance in the pharmaceutical and agrochemical industries.

Hypothetical Stereoselective Alkylation:

A prochiral nucleophile could react with this compound in the presence of a chiral ligand-metal complex. The chiral environment provided by the catalyst would direct the nucleophilic attack to one face of the electrophilic carbon, resulting in one enantiomer of the product being formed in excess.

Table 2: Potential Chiral Catalysts for Stereoselective Reactions

| Catalyst Type | Potential Application | Desired Outcome |

| Chiral Lewis Acids | Friedel-Crafts alkylation | Enantioselective arylation |

| Chiral Phase-Transfer Catalysts | Alkylation with carbanions | Enantioselective C-C bond formation |

| Transition Metal Complexes with Chiral Ligands | Cross-coupling reactions | Enantioenriched products |

Further research is required to explore and develop specific catalytic systems that can effectively utilize this compound in stereoselective synthesis.

Intermediate in the Synthesis of Diverse Sulfur-Containing Organic Frameworks

The dual functionality of this compound makes it a valuable intermediate for the construction of a variety of sulfur-containing cyclic structures, including heterocyclic compounds and macrocycles.

Thiomorpholines:

Thiomorpholine (B91149) is a six-membered saturated heterocycle containing both sulfur and nitrogen atoms. The synthesis of thiomorpholine and its derivatives often involves the cyclization of a precursor molecule containing both an amine and a sulfur-containing electrophile or nucleophile. This compound can be a key starting material in a multi-step synthesis of N-substituted thiomorpholines.

A plausible synthetic route would involve the initial reaction of this compound with a primary amine (R-NH₂) to form the corresponding N-substituted 2-(phenylthio)ethylamine. Subsequent intramolecular cyclization, potentially involving the activation of the phenylthio group and its displacement by the nitrogen atom, would lead to the formation of the thiomorpholine ring. While various methods for thiomorpholine synthesis exist, such as the reaction of diethanolamine (B148213) with a sulfur source or the cyclization of 2-(2-chloroethylthio)ethylamine, the use of this compound offers an alternative pathway.

Benzoxazepines:

Benzoxazepines are seven-membered heterocyclic compounds containing benzene, oxygen, and nitrogen atoms in the ring system. The synthesis of these structures can be complex. While a direct role for this compound is not immediately apparent in common synthetic routes, its ability to act as a two-carbon building block could be exploited in a multi-step synthesis. For example, it could be used to alkylate an o-aminophenol at the oxygen or nitrogen atom, followed by further functionalization and ring-closing reactions to form the benzoxazepine core.

Sulfur-bridged macrocycles, such as thiacrown ethers, are an important class of compounds with applications in coordination chemistry and materials science. The synthesis of these macrocycles often relies on the reaction of a dithiol with a dihaloalkane under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

This compound, or more relevantly, a derivative like bis(2-iodoethyl) sulfide, could serve as a key building block in the synthesis of such macrocycles. For example, the reaction of a dithiol, such as 1,2-ethanedithiol, with a diiodo derivative under basic conditions can lead to the formation of a thiacrown ether. The use of cesium carbonate as a base in DMF is a common and effective method for promoting these cyclization reactions.

Table 3: Examples of Building Blocks for Thiacrown Ether Synthesis

| Dithiol Component | Dihaloalkane Component | Resulting Macrocycle Type |

| 1,2-Ethanedithiol | 1,2-Dibromoethane | Tetrathia-12-crown-4 derivative |

| 1,3-Propanedithiol | Bis(2-chloroethyl) ether | Dithia-diaza-crown ether precursor |

| o-Benzenedithiol | 1,5-Diiodopentane | Benzothiacrown ether |

The reactivity of the C-I bond in this compound and its derivatives makes them attractive candidates for the construction of complex, sulfur-containing macrocyclic architectures.

Utilization in Polymer Chemistry

The chemical functionalities of this compound also lend themselves to applications in polymer chemistry, both as a potential monomer and as an initiator for certain types of polymerization.

The presence of the reactive carbon-iodine bond suggests that this compound could act as an initiator in living cationic polymerization. In this process, the C-I bond could be activated by a Lewis acid to generate a carbocation, which would then initiate the polymerization of a suitable monomer, such as a vinyl ether. The phenylthioethyl group would thus become the end-group of the resulting polymer chain. This approach could offer a degree of control over the polymerization process, potentially leading to polymers with well-defined molecular weights and low dispersity.

Furthermore, while the most common industrial synthesis of poly(phenylene sulfide) (PPS) involves the reaction of p-dichlorobenzene with sodium sulfide, alternative synthetic routes are continually being explored. It is conceivable that under specific polymerization conditions, a molecule like this compound could undergo a self-condensation reaction or be used as a co-monomer to introduce specific functionalities or branching into the PPS backbone. However, this application remains speculative and would require significant research to develop a viable polymerization protocol.

Table 4: Potential Roles of this compound in Polymer Chemistry

| Role | Polymerization Type | Potential Outcome |

| Initiator | Living Cationic Polymerization | Controlled synthesis of polymers with a phenylthioethyl end-group |

| Monomer/Co-monomer | Polycondensation | Synthesis of modified poly(phenylene sulfide)s |

Application as a Monomer in Specialty Polymer Synthesis.

The synthesis of specialty polymers often involves the incorporation of unique monomers to impart specific properties to the final material, such as high refractive index, thermal stability, or specific reactivity. Monomers containing sulfur and iodine, like this compound, could theoretically be explored for the synthesis of poly(thioether)s or other specialty polymers. The presence of the phenyl sulfide moiety could contribute to a high refractive index and thermal stability, while the iodoethyl group could serve as a reactive site for polymerization or post-polymerization modification.

However, a comprehensive search of scientific databases and chemical literature did not yield any specific examples of this compound being utilized as a monomer for the synthesis of specialty polymers. Research in the field of sulfur-containing polymers has explored various other monomers, but the specific use of this compound is not documented in available literature.

| Property | Potential Contribution from this compound |

| Refractive Index | The phenyl sulfide group is known to increase the refractive index of polymers. |

| Thermal Stability | Aromatic sulfide linkages generally impart good thermal stability. |

| Chemical Resistance | Poly(thioether)s often exhibit resistance to a range of chemicals. |

| Post-Polymerization Modification | The carbon-iodine bond could serve as a handle for further chemical reactions. |

Precursor for Polymerization Initiators (e.g., Controlled Radical Polymerization).

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, rely on initiators that can generate radicals in a controlled manner. Alkyl halides are commonly used as initiators in ATRP. The 2-iodoethyl group in this compound presents a structure that is analogous to common ATRP initiators. The carbon-iodine bond is relatively weak and can be homolytically cleaved by a transition metal catalyst to initiate polymerization.

Despite this structural potential, there is no specific mention in the scientific literature of this compound being used as a precursor for polymerization initiators in any controlled radical polymerization techniques. Research on CRP initiators is extensive, but this particular compound has not been reported as a subject of such studies.

Table 2: Comparison of this compound with Common ATRP Initiators (Note: This table is for comparative purposes, as the initiating efficiency of this compound has not been reported.)

| Initiator | Structure | Activating Group | Comments |

| Ethyl α-bromoisobutyrate | (CH₃)₂C(Br)CO₂C₂H₅ | α-bromo ester | Commonly used, provides good control. |

| 1-Phenylethyl bromide | C₆H₅CH(Br)CH₃ | Benzylic bromide | Effective for styrene polymerization. |

| This compound | C₆H₅SCH₂CH₂I | Alkyl iodide | No reported data on initiating efficiency or control in CRP. |

Application in Advanced Chemical Probe Development.

Radiochemical and Isotopic Labeling Strategies.

Radiolabeling involves the incorporation of a radionuclide into a molecule for use in imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). The introduction of an iodine isotope (e.g., ¹²³I, ¹²⁵I, ¹³¹I) is a common strategy. The non-radioactive iodine atom in this compound could potentially be exchanged with a radioactive isotope, making it a precursor for a radiolabeled probe.

Similarly, for isotopic labeling, a stable isotope could be incorporated to be used as a tracer or for mass spectrometry-based studies. However, a thorough review of the literature on radiochemical and isotopic labeling methodologies does not provide any instances of this compound being used as a precursor for such probes. While general methods for radioiodination of various molecules are well-documented, the specific application to this compound is not described.

Precursor for Bioorthogonal Reagents (excluding biological outcomes).

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. These reactions often involve pairs of mutually reactive functional groups. The iodoethyl group in this compound could potentially be converted into other functional groups, such as an azide (B81097) or an alkyne, which are commonly used in bioorthogonal reactions like the Staudinger ligation or click chemistry.

However, there is no evidence in the scientific literature that this compound has been utilized as a precursor for the synthesis of bioorthogonal reagents. The development of new bioorthogonal probes is an active area of research, but this specific sulfide has not been reported as a starting material for such endeavors.

Table 3: Potential Functional Group Transformations for Bioorthogonal Applications (Note: This table outlines theoretical transformations as no specific synthesis has been reported starting from this compound.)

| Starting Material | Target Functional Group | Potential Bioorthogonal Reaction |

| This compound | 2-Azidoethylphenyl sulfide | Staudinger Ligation, Click Chemistry |

| This compound | 2-Alkynyl-functionalized phenyl sulfide | Click Chemistry |

Theoretical and Computational Investigations of 2 Iodoethylphenyl Sulfide Chemistry

Quantum Chemical Studies on Molecular Conformation and Stability

Quantum chemical calculations are instrumental in determining the preferred three-dimensional arrangements (conformations) of a molecule and their relative stabilities. For 2-iodoethylphenyl sulfide (B99878), the conformational landscape is primarily defined by the rotation around the Phenyl-S, S-CH2, and CH2-CH2 bonds.

Studies analogous to those on simpler alkyl phenyl sulfides, such as methyl phenyl sulfide, suggest that the orientation of the ethyl sulfide group relative to the phenyl ring is a key determinant of stability. The two primary conformations would be a "coplanar" arrangement, where the C-S-C plane is aligned with the phenyl ring, facilitating p-π conjugation, and a "perpendicular" arrangement, where this plane is orthogonal to the ring.

Furthermore, rotation around the S-CH2 and CH2-CH2 bonds leads to various gauche and anti-conformers for the iodoethyl side chain. High-level quantum chemical calculations, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster methods, combined with large basis sets, are necessary to accurately capture the subtle dispersion forces and steric interactions that govern the relative energies of these conformers.

Table 1: Calculated Relative Energies of 2-Iodoethylphenyl Sulfide Conformers

| Conformer | Dihedral Angle (C-S-C-C) | Dihedral Angle (S-C-C-I) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Anti-Coplanar | 0° | 180° | 0.00 |

| Gauche-Coplanar | 0° | 60° | 1.25 |

| Anti-Perpendicular | 90° | 180° | 2.50 |

| Gauche-Perpendicular | 90° | 60° | 3.10 |

Note: Data is hypothetical and for illustrative purposes.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, providing a balance between accuracy and computational cost. For this compound, DFT calculations can illuminate the pathways of its key transformations, such as nucleophilic substitution or elimination reactions.

A critical aspect of understanding reaction mechanisms is the characterization of the transition state—the highest energy point along the reaction coordinate. DFT calculations can be used to locate and characterize the geometry of transition states for reactions involving this compound. For example, in a nucleophilic substitution reaction where a nucleophile attacks the carbon atom bonded to the iodine, DFT can model the bond-breaking and bond-forming processes. The nature of the transition state (e.g., its geometry, charge distribution) provides deep insight into the reaction mechanism.

By calculating the energies of reactants, transition states, intermediates, and products, DFT can be used to construct a detailed energy profile for a given reaction pathway. The energy difference between the reactants and the transition state, known as the activation energy or kinetic barrier, is a crucial parameter that determines the reaction rate. Lower activation energies correspond to faster reactions. For this compound, DFT can be employed to compare the kinetic barriers of competing reaction pathways, thereby predicting the major products under different conditions.

Table 2: Calculated Activation Energies for a Hypothetical Nucleophilic Substitution Reaction

| Nucleophile | Solvent | Transition State Geometry | Activation Energy (kcal/mol) |

|---|---|---|---|

| Hydroxide | Water | Trigonal Bipyramidal | 22.5 |

| Cyanide | DMSO | Trigonal Bipyramidal | 18.7 |

Note: Data is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations of Solvation Effects and Conformational Dynamics

While quantum chemical methods are excellent for studying isolated molecules or small molecular clusters, molecular dynamics (MD) simulations are better suited for exploring the behavior of molecules in the condensed phase, such as in solution. MD simulations model the motion of atoms and molecules over time based on classical mechanics.

For this compound, MD simulations can provide a dynamic picture of how solvent molecules arrange themselves around the solute, a phenomenon known as solvation. This is particularly important for understanding reaction kinetics, as the solvent can significantly influence the stability of reactants, transition states, and products.

Furthermore, MD simulations can be used to study the conformational dynamics of this compound in solution. These simulations can reveal the timescales of conformational changes and the relative populations of different conformers in a given solvent, providing a more realistic picture of the molecule's behavior than static quantum chemical calculations.

Prediction of Spectroscopic Parameters to Support Mechanistic Hypotheses

Computational chemistry can also be a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to support or refute mechanistic hypotheses. For this compound, quantum chemical methods can be used to calculate a variety of spectroscopic parameters.

For instance, the calculation of nuclear magnetic resonance (NMR) chemical shifts can help in the structural elucidation of reaction products. Similarly, the prediction of infrared (IR) vibrational frequencies can aid in the identification of functional groups and the characterization of bonding changes during a reaction. By comparing the calculated spectra of proposed intermediates and transition states with experimental data, it is possible to gain strong evidence for a particular reaction mechanism.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| 13C NMR (C-I) | 5.8 ppm | 6.2 ppm |

| 1H NMR (CH2-I) | 3.45 ppm | 3.50 ppm |

| IR Stretch (C-S) | 710 cm-1 | 705 cm-1 |

Note: Data is hypothetical and for illustrative purposes.

Emerging Research Directions and Methodological Advancements for 2 Iodoethylphenyl Sulfide

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis and functionalization of aryl sulfides, including structures like 2-Iodoethylphenyl sulfide (B99878), have been significantly advanced through the development of novel catalytic systems. Historically, the formation of the carbon-sulfur bond often required harsh reaction conditions. However, modern catalysis offers milder and more efficient alternatives. Transition metal catalysis, in particular, has been pivotal in the synthesis of aryl sulfides. mdpi.comnih.gov While specific catalysts tailored exclusively for 2-Iodoethylphenyl sulfide are not extensively documented, the broader class of aryl sulfide synthesis provides a strong foundation for potential catalytic approaches.

Recent research has highlighted the use of various transition metals for C–S bond formation, which could be applicable to the synthesis of this compound and its derivatives. mdpi.com For instance, gold-catalyzed cross-coupling reactions have been reported for the synthesis of aryl and vinyl sulfides from organoiodides and disulfides, demonstrating excellent functional group compatibility. nih.gov Similarly, palladium-catalyzed methods are being explored for sulfide transfer reactions, offering an alternative to the use of noxious thiols. nih.gov Iodine has also been employed as a catalyst in the cross-dehydrogenative coupling of aryl thiols with electron-rich species, presenting a metal-free option for aryl sulfide synthesis. researchgate.net

The development of dual-catalytic systems, such as the combination of an iridium photosensitizer with a nickel metallacycle, has shown promise in enhancing the efficiency of C-S cross-coupling reactions through favorable inter-catalyst interactions. mdpi.com These advanced catalytic methods underscore the ongoing efforts to achieve higher selectivity and efficiency in the synthesis of complex sulfides.

Table 1: Overview of Catalytic Systems for Aryl Sulfide Synthesis

| Catalytic System | Reactants | Key Features |

|---|---|---|

| Gold-Catalyzed Cross-Coupling | Organoiodides, Disulfides | Excellent functional group compatibility. nih.gov |

| Palladium-Catalyzed Sulfide Transfer | Aryl Electrophiles, Aryl Sulfides | Avoids the use of noxious thiols. nih.gov |

| Iodine-Catalyzed C-S Coupling | Aryl Thiols, Electron-Rich Species | Metal-free conditions. researchgate.net |

| Dual Iridium/Nickel Catalysis | Thiols, Aryl Iodides | Enhanced efficiency through catalyst interaction. mdpi.com |

Integration with Automated Synthesis and Flow Chemistry Methodologies

The integration of automated synthesis and flow chemistry is revolutionizing the way organic molecules are prepared, offering advantages in terms of reproducibility, safety, and scalability. Flow chemistry, with its superior mass and heat transfer properties, is particularly well-suited for reactions that are difficult to control in traditional batch processes. researchgate.netnih.gov While specific applications of these technologies to this compound are not detailed in the literature, the principles are broadly applicable to the synthesis of functionalized aryl sulfides.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which can be critical for selective transformations. researchgate.netrsc.org For example, the synthesis of various functionalized compounds has been successfully demonstrated in continuous flow, often leading to higher yields and purities compared to batch methods. rsc.orgthieme-connect.de This level of control would be beneficial for reactions involving the potentially reactive iodoethyl group of this compound.

Automated synthesis platforms can accelerate the discovery and optimization of reaction conditions for the synthesis of new derivatives. These systems can perform numerous experiments in parallel, rapidly screening different catalysts, solvents, and other parameters to identify optimal conditions for a desired transformation. researchgate.net The application of such platforms to the derivatization of this compound could significantly expedite the exploration of its chemical space.

Exploration in Materials Science and Functional Chemical Systems (excluding material properties)

The unique structure of this compound makes it a potentially valuable building block for the synthesis of novel polymers and functional materials. The presence of the reactive iodoethyl group allows for a variety of polymerization and modification reactions. For instance, it could potentially be used in the synthesis of poly(alkylene sulfide)s. The synthesis of such polymers has been achieved through the reaction of dihaloalkanes with sodium sulfide. researchgate.net The iodoethyl functionality could also serve as a site for grafting other molecules onto a polymer backbone, creating materials with tailored functionalities.

The phenyl sulfide moiety can also be a key component in high-performance polymers. For example, poly(phenylene sulfide) derivatives are known for their desirable properties, and the introduction of sulfoxide (B87167) groups through oxidation can enhance transparency while maintaining a high refractive index. rsc.orgresearchgate.net While the direct incorporation of this compound into such polymers is not reported, its structure suggests potential as a monomer or a modifying agent to impart specific characteristics to the resulting material. The electrochemical synthesis of poly(phenyl)sulfide derivatives has also been explored, offering an environmentally friendly approach to this class of materials. researchgate.net

Bioorthogonal Chemistry and Chemical Biology Tool Development (synthetic aspects only)

Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govresearchgate.net The development of new bioorthogonal reactions and probes is a rapidly growing field. The structure of this compound, particularly the reactive alkyl iodide, suggests its potential as a scaffold for the synthesis of novel bioorthogonal tools.

Alkyl halides can act as electrophiles in bioorthogonal reactions, for example, in reactions with soft nucleophiles. While not as common as some other bioorthogonal handles, the reactivity of the iodoethyl group could be tuned for specific applications. For instance, it could be used to label biomolecules containing appropriate nucleophilic groups. The synthesis of such probes would involve the attachment of a reporter molecule (e.g., a fluorophore or an affinity tag) to the this compound core.

The broader field of chemical biology often utilizes small molecules to probe and manipulate biological systems. The development of new chemical tools is essential for advancing our understanding of complex biological processes. While there are no specific reports on the use of this compound in this context, its structure offers possibilities for the design of new probes and modulators of biological activity. The synthetic challenge lies in developing selective reactions that allow for the conjugation of this compound derivatives to biomolecules in a controlled manner. nih.gov

Future Perspectives on Structure-Reactivity Relationships and Design Principles

The future development of applications for this compound will be heavily reliant on a deeper understanding of its structure-reactivity relationships. Computational studies can provide valuable insights into the electronic and steric properties of the molecule, helping to predict its reactivity in various chemical transformations. For example, understanding the relative reactivity of the C-I bond versus other sites in the molecule is crucial for designing selective functionalization reactions. rsc.org

Quantitative Structure-Activity Relationship (QSAR) studies on related substituted phenylpiperidines have demonstrated the importance of physicochemical parameters in determining biological activity. nih.govnih.gov Similar studies on derivatives of this compound could guide the design of new compounds with specific biological or material properties. By systematically modifying the structure and correlating these changes with observed activity, it is possible to develop design principles for future synthetic efforts.

Q & A

Q. How can systematic reviews address gaps in the literature on this compound’s environmental fate?

- Methodological Answer :

- Search Strategy : Use databases (SciFinder, Reaxys) with keywords: “this compound” + “degradation” + “environmental”.

- Quality Assessment : Apply Cochrane risk-of-bias tools to exclude low-quality studies (e.g., unreported controls).

- Meta-Analysis : Pool half-life data from hydrolysis/photooxidation studies using random-effects models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.